Cetamolol

Übersicht

Beschreibung

Cetamolol ist ein Beta-Adrenorezeptor-Antagonist, genauer gesagt ein β1-Adrenorezeptor-Blocker . Er wird hauptsächlich zur Behandlung von Herz-Kreislauf-Erkrankungen wie Bluthochdruck und Herzrhythmusstörungen eingesetzt . Die Verbindung hat die chemische Formel C16H26N2O4 und eine molare Masse von 310,394 g/mol .

Vorbereitungsmethoden

Cetamolol kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Kondensation von 2-(2-(3-(tert-Butylamino)-2-hydroxypropoxy)phenoxy)-N-methylacetamid . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern . Industrielle Produktionsverfahren setzen oft die Hochleistungsflüssigkeitschromatographie (HPLC) und andere chromatographische Verfahren ein, um die Reinheit und die enantiomere Trennung der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Cetamolol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann unter bestimmten Bedingungen auftreten und zur Bildung oxidierter Derivate führen.

Reduktion: this compound kann zu verschiedenen reduzierten Produkten reduziert werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung in Studien verwendet, die sich mit Betablockern und ihren Wechselwirkungen mit anderen Molekülen befassen.

Biologie: this compound wird in der Forschung eingesetzt, um die physiologischen Wirkungen von Betablockern auf biologische Systeme zu verstehen.

Medizin: Die Verbindung wird auf ihr therapeutisches Potenzial bei der Behandlung von Herz-Kreislauf-Erkrankungen und anderen Erkrankungen untersucht.

Industrie: This compound wird bei der Entwicklung von Arzneimitteln und anderen Produkten eingesetzt, die eine Betablocker-Aktivität erfordern

Wirkmechanismus

This compound entfaltet seine Wirkung durch Blockierung von β1-Adrenorezeptoren, die hauptsächlich im Herzen vorkommen . Durch die Hemmung dieser Rezeptoren reduziert this compound die Wirkungen von Adrenalin und Noradrenalin, was zu einer Abnahme der Herzfrequenz und des Blutdrucks führt . Dieser Wirkmechanismus macht es effektiv bei der Behandlung von Erkrankungen wie Bluthochdruck und Herzrhythmusstörungen .

Wissenschaftliche Forschungsanwendungen

Cetamolol has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies involving beta-blockers and their interactions with other molecules.

Biology: this compound is used in research to understand the physiological effects of beta-blockers on biological systems.

Medicine: The compound is studied for its therapeutic potential in treating cardiovascular diseases and other medical conditions.

Industry: This compound is used in the development of pharmaceuticals and other products that require beta-blocking activity

Wirkmechanismus

Cetamolol exerts its effects by blocking β1-adrenergic receptors, which are primarily found in the heart . By inhibiting these receptors, this compound reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . This mechanism of action makes it effective in treating conditions such as hypertension and arrhythmias .

Vergleich Mit ähnlichen Verbindungen

Cetamolol ähnelt anderen Betablockern wie Timolol und Propranolol . Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen abheben. Beispielsweise hat this compound eine intrinsische sympathomimetische Aktivität, d. h. es kann Beta-Adrenorezeptoren teilweise aktivieren, während es sie blockiert . Diese Eigenschaft kann zu weniger Nebenwirkungen im Vergleich zu anderen Betablockern führen . Ähnliche Verbindungen sind:

- Timolol

- Propranolol

- Atenolol

- Metoprolol

Biologische Aktivität

Cetamolol is a cardioselective beta-adrenoceptor blocker that exhibits partial agonist activity. This compound has been studied for its biological effects, particularly in the context of cardiovascular health. Below, we explore its mechanisms of action, efficacy in clinical studies, and case studies that highlight its biological activity.

This compound primarily acts on beta-1 adrenergic receptors, which are predominantly located in the heart. Its partial agonist activity allows it to provide some sympathetic stimulation while also blocking excessive adrenergic activity, making it useful in managing conditions like hypertension and arrhythmias.

Key Findings:

- Cardioselectivity : this compound shows a preference for beta-1 over beta-2 receptors, reducing the likelihood of bronchoconstriction, a common side effect of non-selective beta-blockers .

- Membrane-stabilizing Effects : Research indicates that this compound lacks significant membrane-stabilizing effects compared to other beta-blockers such as propranolol and pindolol. For instance, it did not demonstrate local anesthetic properties or effectiveness in reversing ventricular arrhythmias in animal models .

Efficacy in Clinical Studies

This compound has been evaluated for its antihypertensive efficacy through various clinical trials. A notable study involved 108 patients and assessed the drug's ability to lower blood pressure compared to placebo.

Study Overview:

- Design : Double-blind, placebo-controlled, randomized multicenter trial.

- Results : this compound significantly reduced systolic and diastolic blood pressure (SBP and DBP) compared to placebo, demonstrating its effectiveness as an antihypertensive agent .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Hypertensive Patients : In a cohort of patients with moderate to severe hypertension, this compound was shown to lower blood pressure effectively without significant adverse effects. This aligns with findings from controlled trials that reported an average reduction in SBP by approximately 8 mmHg .

- Arrhythmia Management : While this compound has been noted for its potential in managing arrhythmias due to its sympathomimetic properties, studies have shown mixed results regarding its effectiveness compared to traditional antiarrhythmic agents .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of this compound against other beta-blockers based on various studies:

| Beta-Blocker | Cardioselectivity | Partial Agonist Activity | Antihypertensive Efficacy | Membrane Stabilization |

|---|---|---|---|---|

| This compound | High | Yes | Significant | None |

| Atenolol | High | No | Significant | None |

| Propranolol | Non-selective | No | Moderate | Yes |

| Pindolol | Moderate | Yes | Moderate | Yes |

Eigenschaften

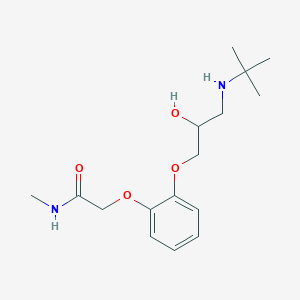

IUPAC Name |

2-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenoxy]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O4/c1-16(2,3)18-9-12(19)10-21-13-7-5-6-8-14(13)22-11-15(20)17-4/h5-8,12,18-19H,9-11H2,1-4H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCBNAVPISMFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1OCC(=O)NC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77590-95-5 (hydrochloride) | |

| Record name | Cetamolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034919987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20865739 | |

| Record name | Cetamolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34919-98-7 | |

| Record name | Cetamolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34919-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetamolol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034919987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetamolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETAMOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0VD1633O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.